REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([OH:11])[CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl.C(=O)([O-])[O-].[Na+].[Na+]>[Br:1][C:2]1[CH:7]=[C:6]([C:8](=[O:11])[CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=CC(=C1)C(CC)O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
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CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
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Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
partially concentrated
|
Type
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CUSTOM
|
Details
|
to remove the dichloromethane
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Type
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FILTRATION
|
Details
|
The crude material was filtered through diatomaceous earth
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Type
|
WASH
|
Details
|
washed with EtOAc (100 mL)
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium carbonate (40 mL) and brine (40 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The material was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC(=C1)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |